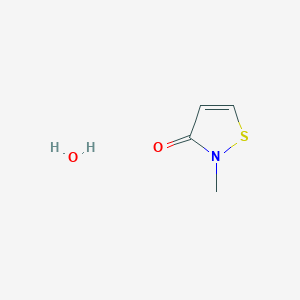

2-methyl-1,2-thiazol-3-one;hydrate

Description

Properties

IUPAC Name |

2-methyl-1,2-thiazol-3-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS.H2O/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAJSAKLJLEPQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CS1.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Purification of 2-Methyl-1,2-thiazol-3-one Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 2-methyl-1,2-thiazol-3-one and its hydrate, a compound of significant interest due to its potent biocidal properties. This document details established synthetic methodologies, purification protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

2-Methyl-1,2-thiazol-3-one, commonly known as Methylisothiazolinone (MIT), is a heterocyclic organic compound widely utilized as a preservative and antimicrobial agent in various industrial and consumer products.[1][2] Its efficacy against a broad spectrum of bacteria, fungi, and algae makes it a valuable component in formulations for paints, cosmetics, and water treatment solutions.[1][3] The synthesis of high-purity MIT is crucial to ensure its effectiveness and to minimize potential adverse effects, such as skin sensitization.[3][4] This guide focuses on the prevalent synthetic routes and purification techniques for obtaining 2-methyl-1,2-thiazol-3-one and its hydrate in a highly pure form.

Synthetic Methodologies

The synthesis of 2-methyl-1,2-thiazol-3-one predominantly involves the cyclization of sulfur-containing precursors. The two most common starting materials are N,N'-dimethyl-3,3'-dithiodipropionamide and N-methyl-3-mercaptopropionamide.

Synthesis from N,N'-Dimethyl-3,3'-dithiodipropionamide

A widely employed industrial method involves the chlorination and subsequent cyclization of N,N'-dimethyl-3,3'-dithiodipropionamide.[5][6] This process typically utilizes a halogenating agent, such as chlorine gas or sulfuryl chloride, in an organic solvent.[5][7] The reaction proceeds through the formation of a sulfenyl chloride intermediate, which then undergoes intramolecular cyclization to form the isothiazolinone ring. The use of an alkali metal iodide catalyst, such as potassium iodide, has been shown to improve the purity and yield of the final product by suppressing the formation of chlorinated by-products.[5][8]

Synthesis from N-Methyl-3-mercaptopropionamide

An alternative and also common route is the direct chlorination of N-methyl-3-mercaptopropionamide.[7][9] This method can be performed as a continuous or batch process. The reaction is typically carried out in a halogenated solvent, and careful control of the reaction temperature is crucial to minimize the formation of impurities, particularly the highly undesirable 4,5-dichloro-2-methyl-4-isothiazolin-3-one.[7][9]

Alternative Synthetic Approaches

Other synthetic strategies have been explored, including the cyclization of cis-N-methyl-3-thiocyanoacrylamide, which was one of the first reported syntheses of this compound.[3][10][11] Another approach involves the reaction of N-substituted 3-benzoylpropionamides with thionyl chloride, followed by debenzoylation.[12]

Experimental Protocols

General Synthesis of 2-Methyl-4-isothiazolin-3-one Hydrochloride from N,N'-Dimethyl-3,3'-dithiodipropionamide

This protocol is based on a catalyzed reaction to achieve high purity.

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, suspend N,N'-dimethyl-3,3'-dithiodipropionamide (100g) in dichloromethane (500g).[5]

-

Catalyst Addition: Add potassium iodide (0.2g) to the suspension.[5]

-

Cooling: Cool the suspension to a temperature between 5-15°C.[5]

-

Chlorination: Introduce chlorine gas (135g) into the reaction mixture over approximately 2.5 hours while maintaining the temperature.[5]

-

Reaction Completion: After the addition of chlorine is complete, continue to stir the reaction mixture for 1 hour at the same temperature.[5]

-

Isolation of Hydrochloride Salt: Filter the resulting solid product. Wash the filter cake with dichloromethane (300g) and dry to obtain 2-methyl-4-isothiazolin-3-one hydrochloride.[5]

Neutralization to 2-Methyl-4-isothiazolin-3-one

-

Dissolution: Prepare an aqueous solution of the 2-methyl-4-isothiazolin-3-one hydrochloride salt.

-

Neutralization: Adjust the pH of the solution to 5.0-7.0 using a 10% aqueous solution of sodium bicarbonate.[5]

-

Product: This yields an aqueous solution of 2-methyl-4-isothiazolin-3-one.[5]

Purification of 2-Methyl-1,2-thiazol-3-one Hydrate

Purification is a critical step to remove impurities, particularly chlorinated by-products and unreacted starting materials.

-

Recrystallization: The crude product can be purified by recrystallization. This involves dissolving the solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of pure crystals.[13] The choice of solvent is critical and depends on the solubility of the compound and impurities.

-

Filtration and Washing: The hydrochloride salt of 2-methyl-1,2-thiazol-3-one has low solubility in many organic solvents, allowing for its isolation and purification by filtration and washing.[5]

-

Centrifugation: Centrifugation can be employed to separate the crystalline product from the reaction mixture, which is particularly useful for removing harmful impurities.[7]

-

Distillation: For the free base form, distillation under reduced pressure can be a viable purification method.

Data Presentation

The following tables summarize quantitative data from various synthetic protocols.

Table 1: Synthesis of 2-Methyl-4-isothiazolin-3-one from N,N'-Dimethyl-3,3'-dithiodipropionamide

| Parameter | Value | Reference |

| Starting Material | N,N'-Dimethyl-3,3'-dithiodipropionamide | [5] |

| Solvent | Dichloromethane | [5] |

| Catalyst | Potassium Iodide | [5] |

| Halogenating Agent | Chlorine | [5] |

| Reaction Temperature | 5-15 °C | [5] |

| Yield | 80% | [5] |

| Purity of Final Product | >99.9% | [5][8] |

| Key Impurity Controlled | 5-chloro-2-methyl-4-isothiazolin-3-one (<50ppm) | [5] |

Table 2: Synthesis from N-Methyl-3-mercaptopropionamide

| Parameter | Value | Reference |

| Starting Material | N-Methyl-3-mercaptopropionamide | [7] |

| Solvent | Butyl Acetate | [7] |

| Halogenating Agent | Sulfuryl Chloride | [7] |

| Reaction Temperature | 5-20 °C | [7] |

| Yield | 83% | [7] |

| Purity of Final Product | High, with minimal 4,5-dichloro by-product | [7] |

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways for 2-methyl-1,2-thiazol-3-one.

Caption: Synthesis from N,N'-dimethyl-3,3'-dithiodipropionamide.

Caption: Synthesis from N-methyl-3-mercaptopropionamide.

Caption: General purification workflow.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets [mdpi.com]

- 3. 2-METHYL-2H-ISOTHIAZOL-3-ONE - Ataman Kimya [atamanchemicals.com]

- 4. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102786491A - Preparation method of 2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]

- 6. Isothiazoles I: 4-isothiazolin-3-ones. A general synthesis from 3,3′-dithiodipropionamides | Semantic Scholar [semanticscholar.org]

- 7. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]

- 8. CN102786491B - Preparation method of 2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]

- 9. IL97166A - Process for the preparation of 2-methyl-isothiazolin-3-one compounds - Google Patents [patents.google.com]

- 10. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-METHYL-2H-ISOTHIAZOL-3-ONE (MIT) - Ataman Kimya [atamanchemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,2-thiazol-3-one and its Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-methyl-1,2-thiazol-3-one, a compound widely known as Methylisothiazolinone (MIT), and its hydrate form. This document is intended to serve as a key resource for researchers, scientists, and professionals in drug development and related fields, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction

2-Methyl-1,2-thiazol-3-one (MIT), with the CAS number 2682-20-4, is a heterocyclic organic compound belonging to the isothiazolinone class.[1][2][3] It is a powerful synthetic biocide and preservative extensively used in a wide array of industrial and consumer products, including cosmetics, paints, adhesives, and water treatment solutions, to control microbial growth.[1][3][4][5] While highly effective against bacteria, fungi, and algae, its use has also raised concerns due to its potential as a contact allergen and, as recent studies suggest, a neurotoxin.[6][7][8][9]

The compound also exists in a hydrate form, specifically 2-Methylisothiazol-3(2H)-one hydrate (50% H2O), identified with CAS number 2089381-44-0.[10] This guide will address the properties of both the anhydrous compound and its recognized hydrate.

Physicochemical Properties

The physicochemical properties of 2-methyl-1,2-thiazol-3-one (MIT) and its hydrate are summarized below. These properties are crucial for understanding the compound's behavior in various matrices, its environmental fate, and its potential biological interactions.

Properties of 2-Methyl-1,2-thiazol-3-one (Anhydrous)

Quantitative data for the anhydrous form of MIT is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 2-methyl-1,2-thiazol-3-one | [11] |

| CAS Number | 2682-20-4 | [1][11][12] |

| Molecular Formula | C₄H₅NOS | [1][11][12] |

| Molecular Weight | 115.16 g/mol | [11] |

| Physical State | White solid / Colorless prisms | [1][2][3][11] |

| Melting Point | 46.7 - 51 °C | [11][13] |

| Boiling Point | 93 °C at 0.03 mmHg | [4][11] |

| Vapor Pressure | 0.062 mmHg at 25 °C | [11] |

| Water Solubility | 489 g/L at 20 °C; Fully soluble | [4][6][14] |

| logP (Octanol/Water) | -0.486 at 20 °C | [14] |

| pKa | Does not dissociate | [11] |

| UV/Vis Absorption Max (λmax) | 274 nm (neutral/basic solution), 266 nm (acidic solution) | [1] |

| Density | 1.02 g/mL at 25 °C | [1] |

Properties of 2-Methyl-1,2-thiazol-3-one Hydrate

The hydrate form is less extensively characterized in publicly available literature. Key identifying information is presented in Table 2.

| Property | Value | Reference(s) |

| Chemical Name | 2-Methylisothiazol-3(2H)-one hydrate (50% H2O) | [10] |

| CAS Number | 2089381-44-0 | [10] |

| Molecular Formula | C₄H₇NO₂S | [10] |

| Molecular Weight | 133.17 g/mol | [10] |

Experimental Protocols

The determination of the physicochemical properties listed above is governed by standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

General Experimental Workflow

The general workflow for determining a key physicochemical property involves sample preparation, measurement using a calibrated instrument, and data analysis.

Melting Point / Melting Range (OECD Guideline 102)

This guideline describes methods for determining the temperature at which the phase transition from solid to liquid occurs.[5][15][16][17]

-

Principle: A small, pulverized sample of the substance is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is observed.[15][18]

-

Apparatus: A common method involves using a capillary tube to hold the sample, which is heated in a liquid bath or a metal block apparatus.[15][16][17]

-

Methodology:

-

A small amount of the finely pulverized, dry substance is packed into a capillary tube, fused at one end, to a height of approximately 3 mm.[15]

-

The capillary is placed in a heating apparatus (e.g., Thiele tube or Mel-Temp apparatus) equipped with a calibrated thermometer or temperature sensor.[13][18]

-

The apparatus is heated slowly and uniformly, typically at a rate of about 2-3 K/min, especially near the expected melting point.[15][18]

-

The temperature at which the substance first begins to liquefy is recorded as the start of the melting range.

-

The temperature at which the last solid particle disappears is recorded as the end of the melting range.

-

The process is typically repeated to ensure consistency.[18]

-

Boiling Point (OECD Guideline 103)

This guideline details methods for determining the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[3][11][19]

-

Principle: The substance is heated, and the temperature at which it boils is measured. Several methods like ebulliometry, the dynamic method, and the Siwoloboff method are described.[11][19]

-

Apparatus: A common laboratory setup involves a small test tube (fusion tube), an inverted capillary tube, a thermometer, and a heating bath (e.g., Thiele tube or aluminum block).[14]

-

Methodology (Siwoloboff Method):

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.[14]

-

The fusion tube is attached to a thermometer and heated gently in a liquid bath.[20]

-

As the temperature rises, air trapped in the capillary expands and escapes as a slow stream of bubbles.

-

When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary.[14]

-

Heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubble stream ceases and the liquid begins to enter the capillary tube.[20]

-

Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining the saturation mass concentration of a substance in water.[10][21][22]

-

Principle: A saturated solution of the substance in water is prepared at a constant temperature, and the concentration of the dissolved substance is determined by a suitable analytical method.

-

Methodologies:

-

Flask Method (for solubilities > 10 mg/L):

-

An excess amount of the substance is added to water in a vessel.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours).[23]

-

The mixture is then centrifuged or filtered to separate the undissolved solid.[23]

-

The concentration of the substance in the clear aqueous phase is measured.

-

-

Column Elution Method (for solubilities < 10 mg/L):

-

A column is packed with an inert support material coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant rate until the concentration of the substance in the eluate is constant.

-

The concentration in the eluted water is then measured.

-

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

This guideline describes the shake flask method for determining the n-octanol/water partition coefficient (logP or Pow), a measure of a chemical's lipophilicity.[6][9]

-

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[6]

-

Apparatus: Vessels for mixing, a mechanical shaker, and a centrifuge.

-

Methodology:

-

A solution of the test substance is prepared in either n-octanol or water.

-

Measured volumes of n-octanol and water (pre-saturated with each other) and the stock solution are placed in a vessel.[6]

-

The vessel is shaken at a constant temperature (20-25 °C) until equilibrium is reached.

-

The two phases are separated by centrifugation.[6]

-

The concentration of the substance in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC, GC).[6]

-

The Pow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as logPow.

-

Analytical Quantification (High-Performance Liquid Chromatography)

HPLC is a common and reliable method for quantifying MIT in various matrices.

-

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A detector (e.g., Diode Array Detector - DAD) is used for quantification.

-

Typical Conditions:

-

Column: Gemini NX C18 (25 cm x 4.6 mm, 5 µm) or similar reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., 0.1% formic acid or 0.4% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV/Vis detector set to the λmax of MIT (~274 nm).

-

Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.

-

Mechanism of Action & Signaling Pathways

MIT exerts its biological effects through distinct mechanisms, primarily its biocidal action against microbes and its neurotoxic effects on neuronal cells.

Biocidal Mechanism of Action

The antimicrobial activity of isothiazolinones is a multi-step process that leads to rapid inhibition of microbial metabolism and subsequent cell death. The key is the electrophilic nature of the isothiazolinone ring.[11][12]

References

- 1. In vitro neurotoxicity of methylisothiazolinone, a commonly used industrial and household biocide, proceeds via a zinc and extracellular signal-regulated kinase mitogen-activated protein kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. videncenterforallergi.dk [videncenterforallergi.dk]

- 4. Preparation method and application of methylisothiazolinone_Chemicalbook [m.chemicalbook.com]

- 5. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 6. In Vitro Neurotoxicity of Methylisothiazolinone, a Commonly Used Industrial and Household Biocide, Proceeds via a Zinc and Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. annmariegianni.com [annmariegianni.com]

- 8. researchgate.net [researchgate.net]

- 9. Contact allergy to methylisothiazolinone with three clinical presentations in one patient - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]

- 16. austinpublishinggroup.com [austinpublishinggroup.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 19. In situ chemical behaviour of methylisothiazolinone (MI) and methylchloroisothiazolinone (MCI) in reconstructed human epidermis: a new approach to the cross-reactivity issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. dermnetnz.org [dermnetnz.org]

- 22. Methylchloroisothiazolinone Allergies: Symptoms and Treatment [webmd.com]

- 23. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Methyl-1,2-thiazol-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-methyl-1,2-thiazol-3-one, a compound of significant interest in various industrial and pharmaceutical applications. This document outlines the key spectroscopic techniques used to elucidate its structure and purity, presents typical data in a structured format, and offers detailed experimental protocols for each method.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-methyl-1,2-thiazol-3-one. These values are representative and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~3.0 - 3.5 | Singlet | N/A |

| H4 (vinyl) | ~6.0 - 6.5 | Doublet | ~5.0 |

| H5 (vinyl) | ~7.0 - 7.5 | Doublet | ~5.0 |

Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃.

Table 2: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| N-CH₃ | ~35 - 40 |

| C4 (vinyl) | ~115 - 120 |

| C5 (vinyl) | ~130 - 135 |

| C3 (C=O) | ~165 - 170 |

Note: The carbonyl carbon (C3) is the most deshielded, appearing furthest downfield.

Table 3: Mass Spectrometry Data

| Technique | Parameter | Value (m/z) | Interpretation |

| Electron Ionization (EI) | Molecular Ion (M⁺) | 115 | Molecular weight of C₄H₅NOS |

| Electrospray (ESI-MS/MS) | Precursor Ion [M+H]⁺ | 116 | Protonated molecule |

| Fragment Ion | 101 | Loss of CH₃ | |

| Fragment Ion | 88 | Loss of CO | |

| Fragment Ion | 70 | Loss of H₂S + CO |

Note: Fragmentation patterns can vary depending on the ionization energy and the mass spectrometer used.

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Spectroscopy | Parameter | Value | Assignment |

| IR | Carbonyl (C=O) Stretch | ~1650 - 1680 cm⁻¹ | Strong absorption |

| IR (Hydrate) | O-H Stretch | ~3200 - 3600 cm⁻¹ | Broad absorption |

| UV-Vis | λmax (in Ethanol) | ~275 nm | π → π* transition |

| UV-Vis | λmax (in Diethyl Ether) | ~281 nm | π → π* transition |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of 2-methyl-1,2-thiazol-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-methyl-1,2-thiazol-3-one into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Thoroughly dissolve the sample by gentle vortexing or sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and label it appropriately.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source (EI or ESI).

Sample Preparation (for ESI-MS):

-

Prepare a stock solution of 2-methyl-1,2-thiazol-3-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution may be acidified with a small amount of formic acid (0.1%) to promote protonation.

ESI-MS/MS Analysis:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas: Nitrogen, at a flow rate appropriate for the instrument.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

-

Collision Energy (for MS/MS): Ramped to observe fragmentation of the precursor ion (m/z 116).

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺) in the full scan MS spectrum.

-

Analyze the MS/MS spectrum to identify the major fragment ions.

-

Propose fragmentation pathways consistent with the observed neutral losses.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-methyl-1,2-thiazol-3-one sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands for the functional groups present, particularly the carbonyl (C=O) stretch. For the hydrate form, look for the broad O-H stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of 2-methyl-1,2-thiazol-3-one in a UV-transparent solvent (e.g., ethanol, methanol, or diethyl ether) of known concentration.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurement (typically an absorbance value between 0.1 and 1.0).

-

Use quartz cuvettes with a 1 cm path length.

Data Acquisition:

-

Wavelength Range: 200-400 nm.

-

Blank: Use the pure solvent as a blank to zero the instrument.

-

Scan Speed: Medium.

Data Analysis:

-

Record the absorbance spectrum of the sample solution.

-

Identify the wavelength of maximum absorbance (λmax).

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-methyl-1,2-thiazol-3-one.

An In-depth Technical Guide to the Biocidal Mechanism of 2-Methyl-1,2-thiazol-3-one (MIT)

Executive Summary: This technical guide provides a comprehensive overview of the mechanism of action for the biocide 2-methyl-1,2-thiazol-3-one (MIT), also known as methylisothiazolinone. Isothiazolinones employ a distinct two-step mechanism that involves a rapid, initial inhibition of microbial growth and metabolism, followed by irreversible cellular damage that results in cell death.[1][2][3][4] The primary molecular target is the thiol groups within critical enzymes, leading to the disruption of central metabolic pathways, including respiration and energy production. This multi-targeted approach results in broad-spectrum efficacy and makes the development of microbial resistance difficult.[1][2] This document details the molecular interactions, summarizes quantitative efficacy data, and provides standardized protocols for key experimental evaluations.

Introduction

2-Methyl-1,2-thiazol-3-one (MIT) is a heterocyclic organic compound widely utilized as a potent, broad-spectrum antimicrobial agent in numerous industrial and consumer products.[5][6][7] Its efficacy extends to the control of bacteria, fungi, and algae.[5][7][8] MIT is the active ingredient in many commercial biocidal formulations and is often used in combination with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) to enhance its activity and stability.[6][9][10][11]

The compound is sometimes referred to as 2-methyl-1,2-thiazol-3-one;hydrate.[12] This designation indicates the presence of water molecules within the solid crystal lattice. In aqueous solutions, where the biocidal activity is exerted, the hydrate and anhydrous forms are functionally identical. The core mechanism of action is dictated by the isothiazolinone ring structure itself.

Core Mechanism of Action

The biocidal activity of 2-methyl-1,2-thiazol-3-one is characterized by a unique two-step process that ensures rapid and effective microbial control.

Step 1: Rapid Inhibition of Cellular Metabolism

Upon contact with a microorganism, MIT initiates a rapid inhibition of critical physiological functions, which can occur within minutes.[2][3] This initial phase disrupts the cell's ability to grow and produce energy by targeting fundamental metabolic pathways.[1][2][3] Key inhibited processes include:

-

Cellular Respiration: A swift reduction in oxygen consumption.[1][2][3]

-

Energy Generation: The synthesis of adenosine triphosphate (ATP) is quickly halted.[1][3][4]

-

Growth and Metabolism: Overall metabolic activity, including the function of dehydrogenase enzymes, is disrupted.[1][2][3]

Caption: High-level overview of the initial, rapid inhibition phase of MIT's biocidal action.

Step 2: Irreversible Cellular Damage and Lethality

Following the initial metabolic shock, MIT proceeds to cause irreversible cellular damage, leading to a loss of viability over a period of hours.[1][3][4] This lethal phase is rooted in the chemical reactivity of the isothiazolinone ring.

The N-S bond within the ring is electron-deficient, making the molecule an electrophilic agent.[1][4] This allows it to react readily with cellular nucleophiles. The primary targets are the thiol groups (-SH) found in the cysteine residues of proteins and enzymes.[1][4][11] The reaction forms mixed disulfides, which covalently modifies the protein structure and permanently deactivates the enzyme.[11]

Key consequences of this molecular interaction include:

-

Enzyme Deactivation: Critical enzymes, particularly dehydrogenases within the Krebs cycle and the electron transport chain, are irreversibly inhibited, crippling the cell's metabolic hub.[1][3]

-

Oxidative Stress: The destruction of protein thiols contributes to the production of damaging free radicals, inducing oxidative stress within the cell.[1][2][4]

-

Loss of Function: The inability to synthesize essential enzymes and generate energy ultimately leads to cell death.[3][8][13]

Caption: Molecular interaction of MIT with a protein's thiol group, leading to inactivation.

Quantitative Efficacy Data

The broad-spectrum activity of 2-methyl-1,2-thiazol-3-one is demonstrated by its low Minimum Inhibitory Concentration (MIC) against a variety of microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism Type | Species | MIC Value | Reference |

| Gram-positive Bacteria | Staphylococcus aureus | 0.0045% (w/w) | [5] |

| Gram-negative Bacteria | Pseudomonas aeruginosa | 0.0015% (w/w) | [5] |

| Gram-negative Bacteria | Pseudomonas putida | ~0.977 mg/L | [14] |

| Soil Bacteria | Various Strains | 3.907 - 15.625 mg/L | [14] |

| Fungus (Mold) | Aspergillus niger | >0.01% (w/w) | [5] |

| Fungus (Yeast) | Candida albicans | 0.0065% (w/w) | [5] |

Key Experimental Protocols

The following sections detail generalized methodologies for experiments crucial to understanding the biocidal mechanism of MIT.

Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol determines the lowest concentration of MIT that inhibits microbial growth.

Methodology:

-

Preparation of MIT Stock: Prepare a concentrated stock solution of MIT in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.

-

Culture Preparation: Inoculate a suitable broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) with a pure culture of the test microorganism. Incubate until it reaches the exponential growth phase. Adjust the culture to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the MIT stock solution in the broth medium. Leave one column as a positive control (broth + inoculum, no MIT) and one as a negative control (broth only).

-

Inoculation: Add the standardized microbial inoculum to all wells except the negative control.

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of MIT in a well with no visible growth.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Measurement of Respiration (Oxygen Consumption)

This assay measures the effect of MIT on microbial respiration.

Methodology:

-

Cell Preparation: Harvest microbial cells from an exponential phase culture by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline), and resuspend to a known cell density.

-

Oxygen Electrode Calibration: Calibrate a Clark-type oxygen electrode in a sealed, temperature-controlled chamber containing the buffer.

-

Baseline Measurement: Add the cell suspension to the chamber and record the baseline rate of oxygen consumption.

-

MIT Addition: Inject a specific concentration of MIT into the chamber and continue to record oxygen levels.

-

Analysis: Compare the rate of oxygen consumption before and after the addition of MIT to determine the percent inhibition.

Protocol: ATP Synthesis Inhibition Assay

This protocol quantifies the impact of MIT on cellular energy production.

Methodology:

-

Cell Preparation: Prepare a washed cell suspension as described in Protocol 4.2.

-

Treatment: Aliquot the cell suspension into microcentrifuge tubes. Add different concentrations of MIT to the tubes and incubate for a short period (e.g., 10-30 minutes). Include an untreated control.

-

ATP Extraction: Add an ATP extraction reagent (e.g., a trichloroacetic acid-based solution) to each tube to lyse the cells and release intracellular ATP.

-

Luminescence Assay: Use a commercial luciferin/luciferase assay kit. Add the cell extract to the assay reagent in a luminometer-compatible plate.

-

Measurement: Measure the light output (Relative Light Units, RLUs) using a luminometer. The light produced is directly proportional to the ATP concentration.

-

Analysis: Compare the RLU values from MIT-treated samples to the untreated control to calculate the inhibition of ATP synthesis.

Protocol: Dehydrogenase Enzyme Activity Assay

This assay measures the direct inhibitory effect of MIT on a specific enzyme.

Methodology:

-

Reagent Preparation: Prepare solutions of a purified dehydrogenase enzyme (e.g., alcohol dehydrogenase), its substrate (e.g., ethanol), and a cofactor/dye system (e.g., NAD+ and a tetrazolium salt like INT, which changes color upon reduction).

-

Reaction Setup: In a microplate or cuvette, combine the buffer, enzyme, and various concentrations of MIT. Allow a brief pre-incubation period.

-

Initiate Reaction: Add the substrate and cofactor/dye system to start the reaction.

-

Measurement: Monitor the change in absorbance over time at the appropriate wavelength for the colored product using a spectrophotometer. The rate of color change is proportional to enzyme activity.

-

Analysis: Calculate the reaction rates for each MIT concentration and compare them to the rate of an untreated control to determine the level of enzyme inhibition.

Caption: Experimental workflow for an in-vitro enzyme inhibition assay.

Conclusion

The biocidal mechanism of 2-methyl-1,2-thiazol-3-one is a rapid, multi-pronged attack on fundamental microbial processes. It begins with the immediate inhibition of metabolic pathways responsible for growth and energy production, followed by the irreversible covalent modification and deactivation of essential enzymes through interaction with thiol groups.[1][2][3][11] This dual-action process, targeting multiple cellular components, makes MIT a highly effective broad-spectrum biocide and significantly limits the potential for microorganisms to develop resistance.[1][2] A thorough understanding of this mechanism is essential for optimizing its application in various fields and for the continued development of effective antimicrobial strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. onepetro.org [onepetro.org]

- 3. onepetro.org [onepetro.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-METHYL-2H-ISOTHIAZOL-3-ONE - Ataman Kimya [atamanchemicals.com]

- 6. 2-METHYL-2H-ISOTHIAZOL-3-ONE (MIT) - Ataman Kimya [atamanchemicals.com]

- 7. 2-Methyl-4-Isothiazolin-3-One, MIT Biocide - IRO Biocide [irobiocide.com]

- 8. Preparation method and application of methylisothiazolinone_Chemicalbook [m.chemicalbook.com]

- 9. CMIT/MIT – Green-Mountain Chem [green-mountainchem.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 12. This compound | 2089381-44-0 | Benchchem [benchchem.com]

- 13. cneasychem.com [cneasychem.com]

- 14. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Degradation of 2-Methyl-1,2-thiazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,2-thiazol-3-one, commonly known as Methylisothiazolinone (MIT), is a widely used biocide and preservative in a variety of industrial and consumer products, including cosmetics, paints, and cleaning agents. Its primary function is to control the growth of bacteria, fungi, and algae.[1] The extensive use of MIT has led to its release into the environment through various waste streams, necessitating a thorough understanding of its environmental fate and degradation processes to assess its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental persistence, degradation pathways, and ecotoxicity of MIT.

Environmental Fate of 2-Methyl-1,2-thiazol-3-one

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For MIT, its high water solubility and low octanol-water partition coefficient (Kow) indicate a low tendency to adsorb to soil or sediment and a low potential for bioaccumulation.[2] Consequently, MIT is primarily found in the aqueous phase of the environment.

Abiotic Degradation

Hydrolysis:

2-Methyl-1,2-thiazol-3-one is generally stable to hydrolysis under acidic and neutral conditions.[3] However, its degradation is accelerated in alkaline solutions. The rate of hydrolysis increases significantly with an increase in pH. For instance, the half-life of a related isothiazolinone, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), which is often used in combination with MIT, was found to be 47 days at pH 8.5 and decreased to 2 days at pH 10.[3][4] This suggests that in alkaline environmental compartments, hydrolysis can be a significant degradation pathway. The hydrolysis half-life for MIT at 25°C and pH 7.4 has been reported to be greater than 80 days.[2]

Photodegradation:

Photodegradation, or the breakdown of compounds by light, is another important abiotic degradation pathway for MIT in the environment. Studies have shown that MIT is susceptible to photodegradation in aquatic environments. The estimated half-life of MIT under natural sunlight at a 30°N latitude is approximately 1.1 days. The primary mechanism of photodegradation is believed to be the cleavage of the N-S bond in the isothiazolinone ring.

Biotic Degradation

Biodegradation is a key process in the removal of MIT from the environment. Despite its biocidal properties, which can be toxic to microorganisms at high concentrations, MIT is biodegradable at environmentally relevant concentrations.[2]

Aerobic Biodegradation:

In the presence of oxygen, MIT undergoes aerobic biodegradation in both soil and water/sediment systems. The primary degradation pathway involves the opening of the isothiazolinone ring, leading to the formation of N-methylmalonamic acid (NMMA) as the principal metabolite. This process is facilitated by various microorganisms.

Anaerobic Biodegradation:

Information on the anaerobic biodegradation of MIT is less abundant in the scientific literature. However, given its susceptibility to microbial attack under aerobic conditions, it is plausible that some level of anaerobic degradation occurs, although likely at a slower rate.

Quantitative Data on Degradation

The following tables summarize the available quantitative data on the degradation of 2-methyl-1,2-thiazol-3-one under various environmental conditions.

| Environmental Compartment | Condition | Half-life (t½) | Degradation/Mineralization | Reference |

| Soil | Aerobic | 0.28 days | >97% degradation in 120 days | [5] |

| Aquatic (Water/Sediment) | Aerobic | 9 hours | - | [6] |

| Water | Hydrolysis (pH 7.4, 25°C) | > 80 days | - | [2] |

| Water | Hydrolysis (pH 8.5) | 47 days (for CMIT) | - | [3][4] |

| Water | Hydrolysis (pH 9.0) | 23 days (for CMIT) | - | [3][4] |

| Water | Hydrolysis (pH 9.6) | 3.3 days (for CMIT) | - | [3][4] |

| Water | Hydrolysis (pH 10) | 2 days (for CMIT) | - | [3][4] |

| Water | Photodegradation | 1.1 days (estimated) | - | |

| Activated Sludge | Aerobic (0.1 mg/L) | - | 54% mineralization in 29 days | [2] |

| Activated Sludge | Aerobic (0.03 mg/L) | - | 56% mineralization in 29 days | [2] |

| Activated Sludge | Aerobic (0.01 mg/L) | - | 48% mineralization in 29 days | [2] |

Degradation Pathways and Experimental Workflows

Degradation Pathway of 2-Methyl-1,2-thiazol-3-one

The primary degradation pathway of MIT in the environment involves the cleavage of the isothiazolinone ring. This process is initiated by the attack of a nucleophile, such as water in hydrolysis or a microbial enzyme in biodegradation, on the sulfur atom. This leads to the opening of the ring and the formation of an intermediate, which is then further transformed to the main metabolite, N-methylmalonamic acid.

Caption: Primary degradation pathway of MIT.

Experimental Workflow for Biodegradation Study (OECD 301B)

The "CO2 Evolution Test" (OECD 301B) is a standard method to assess the ready biodegradability of chemicals. The workflow involves incubating the test substance with a microbial inoculum and measuring the amount of carbon dioxide produced over time as an indicator of mineralization.

Caption: OECD 301B experimental workflow.

Experimental Workflow for Hydrolysis Study (OECD 111)

The "Hydrolysis as a Function of pH" test (OECD 111) determines the abiotic degradation of a substance in water at different pH levels. The workflow involves incubating the test substance in sterile buffer solutions and analyzing its concentration over time.

Caption: OECD 111 experimental workflow.

Experimental Protocols

Biodegradation Testing (Based on OECD Guideline 301B)

Objective: To determine the ready biodegradability of 2-methyl-1,2-thiazol-3-one by measuring the amount of CO2 produced.

Materials:

-

Test Substance: 2-Methyl-1,2-thiazol-3-one (MIT) of known purity.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

-

Mineral Medium: Prepared according to OECD 301 guidelines.

-

Reference Substance: A readily biodegradable substance like sodium benzoate or aniline.

-

CO2-free air supply.

-

CO2 trapping solution: 0.05 M Barium hydroxide or Sodium hydroxide solution.

-

Incubation vessels.

Procedure:

-

Preparation of Inoculum: The activated sludge is washed and resuspended in the mineral medium to a specific concentration of suspended solids.

-

Test Setup: Three sets of triplicate vessels are prepared:

-

Test Vessels: Mineral medium, inoculum, and the test substance (e.g., at 10-20 mg/L of Total Organic Carbon).

-

Blank Vessels: Mineral medium and inoculum only (to measure endogenous CO2 production).

-

Control Vessels: Mineral medium, inoculum, and the reference substance.

-

-

Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.[7] A continuous stream of CO2-free air is passed through the solutions.[7]

-

CO2 Measurement: The evolved CO2 from each vessel is trapped in the hydroxide solution. The amount of CO2 is determined periodically by titrating the remaining hydroxide with a standard acid or by measuring the total inorganic carbon.[7]

-

Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced from the test substance (corrected for the blank) to the theoretical maximum amount of CO2 that could be produced from the amount of test substance added.

Hydrolysis Testing (Based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of 2-methyl-1,2-thiazol-3-one as a function of pH.

Materials:

-

Test Substance: 2-Methyl-1,2-thiazol-3-one (MIT) of known purity.

-

Sterile Buffer Solutions: pH 4, 7, and 9.

-

Sterile, light-proof incubation vessels.

-

Analytical equipment: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[8]

Procedure:

-

Preliminary Test: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess the hydrolytic stability of the substance at different pH values.[9][10]

-

Test Setup: The test substance is added to each of the sterile buffer solutions at a known concentration (not exceeding 0.01 M or half the saturation concentration).[9][10]

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).[11]

-

Sampling and Analysis: Aliquots are withdrawn from each test solution at appropriate time intervals. The concentration of the parent compound and any major degradation products are determined by a suitable analytical method like HPLC.[8][11]

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The hydrolysis rate constant (k) and the half-life (t½) are calculated for each pH.

Analytical Methodology for MIT and its Degradation Products

The accurate quantification of MIT and its degradation products in environmental matrices is crucial for fate and degradation studies. High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique.

-

Sample Preparation: For water samples, direct injection may be possible after filtration. For soil and sediment samples, an extraction step is necessary, typically using a solvent like methanol or a mixture of methanol and water, followed by centrifugation and filtration.[12]

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly employed.[8]

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., 0.05% trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile) is often used for separation.[8]

-

Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification.[12] The UV absorbance maximum for MIT is around 275 nm.[8]

-

Conclusion

2-Methyl-1,2-thiazol-3-one is not considered persistent in the environment due to its susceptibility to both biotic and abiotic degradation processes. The primary degradation pathway involves the opening of the isothiazolinone ring to form N-methylmalonamic acid. While generally stable to hydrolysis at neutral and acidic pH, its degradation is significantly enhanced under alkaline conditions. Photodegradation in aquatic environments is also a relevant removal mechanism. Biodegradation occurs in both soil and water, with half-lives typically in the range of hours to a few days under aerobic conditions. The information presented in this guide provides a technical foundation for researchers and professionals to understand and assess the environmental behavior of this widely used biocide. Further research into its anaerobic degradation and the ecotoxicity of its degradation products would provide an even more complete environmental risk profile.

References

- 1. mdpi.com [mdpi.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 12. researchgate.net [researchgate.net]

In Vitro Toxicological Profile of 2-Methyl-1,2-thiazol-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,2-thiazol-3-one, also known as Methylisothiazolinone (MIT), is a widely used biocide in industrial and cosmetic products.[1][2][3][4] Its potent antimicrobial properties have led to its incorporation in a vast array of formulations. However, concerns regarding its potential toxicity have necessitated a thorough evaluation of its safety profile. This technical guide provides an in-depth overview of the in vitro toxicology of MIT, focusing on its effects on various cellular systems and the underlying mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Cytotoxicity

MIT has been shown to exert cytotoxic effects in various cell lines, primarily through mechanisms involving mitochondrial damage and oxidative stress.

Quantitative Cytotoxicity Data

| Cell Line | Assay | Endpoint | Concentration | Outcome | Reference |

| Rat Cortical Neurons | LDH Release | Cell Death | 100 µM (10 min exposure) | Widespread neuronal cell death within 24 hours. | [1] |

| Human Hepatoblastoma (HepG2) | Not Specified | Half-lethal concentration | 130 µM | High toxicity observed. | [5][6] |

| Murine Myoblast (C2C12) | MTT Assay | Cell Viability | Not Specified | Diminished viability of myotubes. | [7] |

| Brain Endothelial Cells (bEND.3 and hCMEC/D3) | Not Specified | Mitochondrial-derived oxidative stress, disruption of mitochondrial membrane potential and oxidative phosphorylation. | 1 µg/mL (1 hour) | Significant impairment of mitochondrial function. | [4] |

Experimental Protocols

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

-

Cell Culture and Treatment: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of MIT for the desired duration. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (total LDH).

-

Sample Collection: After treatment, centrifuge the plate to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture, containing diaphorase and a tetrazolium salt (INT), to each well.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the negative and positive controls.

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with different concentrations of MIT.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Neurotoxicity

MIT exhibits significant neurotoxic effects in vitro, primarily targeting neurons while sparing glial cells.[1] The mechanism of neurotoxicity involves a complex signaling cascade initiated by the disruption of zinc homeostasis.

Signaling Pathway of MIT-Induced Neurotoxicity

Quantitative Neurotoxicity Data

| Cell Type | Assay | Endpoint | Concentration | Outcome | Reference |

| Rat Cortical Neurons | LDH Release | Neuronal Death | 10 µM - 100 µM (10 min exposure) | Dose-dependent increase in LDH release. | [1] |

| Rat Cortical Neurons | Neurite Outgrowth Inhibition | Neurite Length | 0.1 - 3 µM (continuous exposure) | Dramatic inhibition of neurite outgrowth. | [8] |

Experimental Protocols

Neurite Outgrowth Assay:

This assay assesses the ability of a compound to interfere with the growth of neurites, which is a critical process in neuronal development.

-

Cell Culture: Plate primary neurons or a suitable neuronal cell line on a substrate that promotes neurite extension (e.g., poly-L-lysine or laminin-coated plates).

-

Treatment: Expose the cells to various concentrations of MIT.

-

Incubation: Incubate the cells for a period sufficient for neurite outgrowth to occur in control wells (e.g., 24-72 hours).

-

Fixation and Staining: Fix the cells and stain them with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

-

Imaging and Analysis: Capture images using a high-content imaging system or a fluorescence microscope. Use image analysis software to quantify neurite length and branching.

Genotoxicity

The genotoxic potential of MIT has been evaluated in a variety of in vitro assays, with mixed results.

Quantitative Genotoxicity Data

| Assay | Cell/Strain Type | Metabolic Activation | Concentration | Outcome | Reference |

| Ames Test | Salmonella typhimurium TA100 | With and without | Up to 50 nl/plate | Mutagenic in a dose-dependent manner. | [9] |

| Ames Test | Salmonella typhimurium | With and without | Up to 1000 µ g/plate | Not mutagenic. | [10] |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | 0.0785 - 5000 µg/ml | Significant increases in cells with chromosome aberrations, accompanied by significant cytotoxicity. | [10] |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | 0.5 - 40.0 µg/ml | Non-mutagenic. | [10] |

| Mouse Lymphoma Assay | L5178Y cells | Without | Not specified | Genotoxicity observed. | [9][11] |

| Mouse Lymphoma Assay | L5178Y cells | With | Not specified | Mixed results. | [9][11] |

| Unscheduled DNA Synthesis | Not Specified | Not Specified | Not Specified | Non-mutagenic. | [10] |

| Micronucleus Test | Not Specified | Not Specified | Not Specified | Non-mutagenic. | [10] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay):

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects the ability of a chemical to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

-

Strain Preparation: Grow the tester strains overnight in nutrient broth.

-

Exposure: Mix the bacterial culture with the test compound (at various concentrations) and, if required, a metabolic activation system (S9 fraction from rat liver).

-

Plating: Pour the mixture onto minimal glucose agar plates lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Chromosomal Aberration Test (OECD 473):

This test identifies substances that cause structural chromosomal damage in cultured mammalian cells.

-

Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, human lymphocytes) and expose them to at least three concentrations of MIT, with and without metabolic activation (S9).

-

Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures to accumulate cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Staining and Analysis: Stain the chromosomes (e.g., with Giemsa) and analyze at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).

In Vitro Micronucleus Test:

The micronucleus test detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

Cell Culture and Treatment: Treat cultured mammalian cells with MIT.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells and stain them to visualize the cytoplasm and nuclei.

-

Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells.

Comet Assay (Single Cell Gel Electrophoresis):

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation and Treatment: Prepare a single-cell suspension and treat with MIT.

-

Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide.

-

Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Skin Sensitization

MIT is a known skin sensitizer. In vitro methods based on the Adverse Outcome Pathway (AOP) for skin sensitization are used to assess its sensitizing potential.

Quantitative Skin Sensitization Data

| Assay | Cell Line | Endpoint | Result | Reference |

| KeratinoSens™ | HaCaT | EC1.5 (Concentration for 1.5-fold luciferase induction) | Data not found in the provided search results. | |

| h-CLAT | THP-1 | CD86 and CD54 expression | Augments CD86 and/or CD54 expression. | [12] |

Experimental Protocols

KeratinoSens™ Assay (OECD 442D):

This assay measures the activation of the Keap1-Nrf2-antioxidant response element (ARE) pathway in keratinocytes, a key event in skin sensitization.

-

Cell Culture: Use the KeratinoSens™ cell line, which contains a luciferase reporter gene under the control of the ARE.

-

Treatment: Expose the cells to a range of MIT concentrations for 48 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Cytotoxicity Assessment: In a parallel plate, assess cytotoxicity using an appropriate method (e.g., MTT assay).

-

Data Analysis: A compound is classified as a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold (e.g., 1.5-fold) at concentrations that are not highly cytotoxic. The EC1.5 value is calculated.

Human Cell Line Activation Test (h-CLAT) (OECD 442E):

The h-CLAT assesses the activation of dendritic cells by measuring the expression of specific cell surface markers.

-

Cell Culture: Use the THP-1 human monocytic leukemia cell line.

-

Treatment: Expose the cells to various concentrations of MIT for 24 hours.

-

Staining: Stain the cells with fluorescently labeled antibodies against CD86 and CD54.

-

Flow Cytometry: Analyze the expression of CD86 and CD54 using a flow cytometer.

-

Data Analysis: A compound is considered a sensitizer if it causes a dose-dependent increase in the expression of CD86 and/or CD54 above a defined threshold.

Experimental Workflow for In Vitro Skin Sensitization Assessment

Conclusion

The in vitro toxicological profile of 2-methyl-1,2-thiazol-3-one reveals a multifaceted spectrum of cellular effects. It exhibits clear evidence of cytotoxicity and neurotoxicity, with well-defined mechanisms involving mitochondrial dysfunction, oxidative stress, and disruption of zinc homeostasis leading to a specific neuronal cell death pathway. Its potential as a skin sensitizer is also well-established through in vitro models that align with the AOP framework. The genotoxicity profile of MIT is more complex, with conflicting results across different assays, suggesting that further investigation may be needed to fully characterize its genotoxic potential. This technical guide summarizes the key in vitro toxicological data and methodologies, providing a valuable resource for the continued safety assessment and risk management of this widely used biocide.

References

- 1. In Vitro Neurotoxicity of Methylisothiazolinone, a Commonly Used Industrial and Household Biocide, Proceeds via a Zinc and Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro neurotoxicity of methylisothiazolinone, a commonly used industrial and household biocide, proceeds via a zinc and extracellular signal-regulated kinase mitogen-activated protein kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The effect of biocide chloromethylisothiazolinone/methylisothiazolinone (CMIT/MIT) mixture on C2C12 muscle cell damage attributed to mitochondrial reactive oxygen species overproduction and autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Methylisothiazolinone, A Neurotoxic Biocide, Disrupts the Association of Src Family Tyrosine Kinases with Focal Adhesion Kinase in Developing Cortical Neurons | Semantic Scholar [semanticscholar.org]

- 9. cir-safety.org [cir-safety.org]

- 10. Prediction of Skin Sensitization Potency Using Machine Learning Approaches [cebs.niehs.nih.gov]

- 11. cir-safety.org [cir-safety.org]

- 12. Prediction of preservative sensitization potential using surface marker CD86 and/or CD54 expression on human cell line, THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Methyl-1,2-thiazol-3-one and its Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methyl-1,2-thiazol-3-one (MIT) and its hydrate form in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics of this compound for formulation, purification, and other research purposes.

Introduction to 2-Methyl-1,2-thiazol-3-one

2-Methyl-1,2-thiazol-3-one, a potent biocide and preservative, is a heterocyclic organic compound widely utilized in industrial and commercial applications to control microbial growth.[1] Its efficacy is often dependent on its solubility in various formulations. Understanding its solubility profile in different organic solvents is therefore critical for optimizing its use and developing new applications.

Quantitative Solubility Data

The available quantitative solubility data for 2-methyl-1,2-thiazol-3-one in organic solvents is limited. The following tables summarize the currently accessible data. It is important to note that the temperature for much of the available data is not specified, which is a significant factor influencing solubility. No specific quantitative data for the hydrate form was found in the surveyed literature.

Table 1: Quantitative Solubility of 2-Methyl-1,2-thiazol-3-one in Various Solvents

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Acetonitrile | 78.6 | Not Specified |

| Methanol | 79.1 | Not Specified |

| Hexane | 2.371 | Not Specified |

| Xylenol* | 15.65 | Not Specified |

*Note: The specific isomer of xylenol was not specified in the source material.

Table 2: Qualitative Solubility of 2-Methyl-1,2-thiazol-3-one

| Solvent/Solvent Class | Solubility Description |

| Water | Completely soluble[1][2] |

| Lower Alcohols | Miscible[3] |

| Glycols | Readily miscible |

| Other Hydrophilic Organic Solvents | Readily miscible |

| Acetonitrile | Mostly soluble[1][2] |

| Methanol | Mostly soluble[1][2] |

| Hexane | Mostly soluble[1][2] |

| Xylene | Slightly soluble[1][2] |

| Chloroform | Soluble[4] |

| Ethyl Acetate | Soluble[4] |

| Petrolatum | Insoluble |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like 2-methyl-1,2-thiazol-3-one in an organic solvent. This method is based on the isothermal shake-flask method, which is a reliable and widely used technique.[5]

Materials and Equipment

-

2-Methyl-1,2-thiazol-3-one (or its hydrate) of known purity

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1°C)

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Sample Preparation: Accurately weigh an excess amount of 2-methyl-1,2-thiazol-3-one into a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Accurately add a known volume or mass of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker bath set to the desired temperature. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature-induced precipitation.

-

Quantification: Accurately weigh the filtered solution. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 2-methyl-1,2-thiazol-3-one.

-

Data Analysis: Calculate the solubility of the compound in the solvent at the given temperature, typically expressed in g/100 mL, mg/mL, or as a mole fraction.

Analytical Method Validation

The analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to standard guidelines to ensure reliable solubility data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a solvent.

Logical Pathway for Solvent Selection

The choice of solvent is critical in many chemical processes. The following diagram outlines a logical pathway for selecting an appropriate solvent based on the desired properties of the final solution.

Caption: Logical pathway for the selection of an appropriate solvent.

Conclusion

This technical guide has summarized the available solubility data for 2-methyl-1,2-thiazol-3-one in organic solvents and provided a detailed experimental protocol for its determination. The lack of extensive, temperature-dependent quantitative data highlights an area where further research is needed to fully characterize the physicochemical properties of this important biocide. The provided experimental workflow and solvent selection pathway offer a systematic approach for researchers and professionals working with this compound.

References

- 1. 2-METHYL-2H-ISOTHIAZOL-3-ONE - Ataman Kimya [atamanchemicals.com]

- 2. 2-Methyl-4-isothiazolin-3-one | 2682-20-4 [chemicalbook.com]

- 3. 2-Methyl-4-Isothiazolin-3-One - High Purity Industrial Grade Chemical at Best Price [shivshaktiindia.in]

- 4. 2-Methyl-4-isothiazolin-3-one CAS#: 2682-20-4 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

The Dawn of a Biocide: Uncovering the Antimicrobial Properties of 2-Methyl-1,2-thiazol-3-one

An In-depth Technical Guide on the Core Discovery, Synthesis, and Antimicrobial Evaluation of a Revolutionary Preservative.

This technical guide provides a comprehensive overview of the seminal discoveries that established the antimicrobial efficacy of 2-methyl-1,2-thiazol-3-one, commonly known as Methylisothiazolinone (MIT). Aimed at researchers, scientists, and drug development professionals, this document delves into the initial synthesis, early experimental protocols for antimicrobial testing, and the foundational quantitative data that underpinned its development as a broad-spectrum biocide.

Introduction: The Emergence of Isothiazolinones

The mid-20th century saw a growing need for effective, broad-spectrum antimicrobial agents to protect industrial and consumer products from microbial spoilage. The isothiazolinone class of compounds emerged as a powerful solution to this challenge. At the forefront of this innovation was the discovery of the potent biocidal activity of 2-methyl-1,2-thiazol-3-one and its derivatives. This guide revisits the foundational research that brought this important preservative to light.

The Genesis of a Biocide: Initial Synthesis

The first synthesis of the isothiazole ring system, the core of 2-methyl-1,2-thiazol-3-one, was a pivotal moment in the development of this class of biocides.

The Pioneering Synthesis by Crow and Leonard (1964)

The foundational synthesis of the isothiazole ring was first reported by Crow and Leonard in 1964. Their work provided the chemical groundwork for the later development of isothiazolinone-based biocides.

Experimental Protocol: Synthesis of the Isothiazole Ring System

Note: The following is a generalized protocol based on the principles of the original synthesis. Specific details from the original publication were not fully accessible.

-

Starting Materials: The synthesis typically begins with a β-keto-thioamide derivative.

-

Cyclization: The key step involves an oxidative cyclization of the starting material. This is often achieved using a suitable oxidizing agent, such as a halogen (e.g., bromine or iodine) or hydrogen peroxide.

-